molecular formula C6H7N5O B566440 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100605-51-4

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B566440
CAS RN: 100605-51-4
M. Wt: 165.156
InChI Key: JLGWTOIIQUNTLX-UHFFFAOYSA-N
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Description

“4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that has been studied for its potential medicinal properties . It has been identified as a compound with in vivo efficacy against visceral leishmaniasis . It is also being studied as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment .


Synthesis Analysis

The synthesis of “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” involves a series of chemical reactions . The compound has been synthesized as part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” have been studied . The compound has been synthesized as part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .

Scientific Research Applications

Comprehensive Analysis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine Applications:

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of different substituents in positions N1, C4, and C6 can influence this activity .

Anticancer Properties

These compounds have also been evaluated for their anticancer effects. For instance, a series of 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitors were synthesized and showed potential antitumor effects in vitro and in vivo .

Synthesis Methods

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is an area of active research. Various methods have been developed to create these compounds, which could be applied to synthesize 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine for research purposes .

Drug Discovery

Pyrazolo[3,4-d]pyrimidines serve as a scaffold for drug discovery efforts targeting various diseases. They have been designed and synthesized as novel compounds targeting specific proteins like CDK2 .

Biological Targets

These derivatives have been used for a wide range of biological targets due to their potential biological uses .

In Vitro Screening

Compounds based on the pyrazolo[3,4-d]pyrimidine structure have been subjected to in vitro screening to assess their biological activities .

Future Directions

The future directions for research on “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” could include further studies on its potential medicinal properties, including its potential efficacy against visceral leishmaniasis and as a potential inhibitor of CDK2 . Further investigation is warranted in advanced preclinical and clinical settings .

properties

IUPAC Name

6-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGWTOIIQUNTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C=NNC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679364
Record name 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

100605-51-4
Record name 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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